4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine
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Overview
Description
4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amines.
Bromination: Introduction of the bromine atom on the phenyl ring is usually done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Schiff base formation: The final step involves the formation of the Schiff base by reacting the aldehyde with an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl 4-bromobenzoate
- 4-bromophenylacetic acid
- 4-bromophenylhydrazine hydrochloride
Uniqueness
4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine is unique due to its combination of functional groups and the presence of a pyrimidine core. This structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN4O2/c1-31(28-17-18-9-14-24(32-2)25(15-18)33-3)26-29-22(19-7-5-4-6-8-19)16-23(30-26)20-10-12-21(27)13-11-20/h4-17H,1-3H3/b28-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPXBBGRQMMVRC-QRQIAZFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N=CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)/N=C\C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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